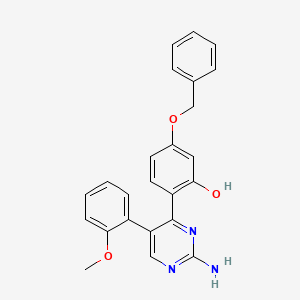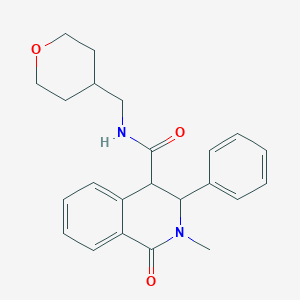
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic applications. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential biomedical applications of this compound.
Mecanismo De Acción
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. Specifically, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the protein kinase AMPK, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A has been shown to have a number of biochemical and physiological effects in preclinical studies. These include anti-inflammatory and analgesic effects, as well as the ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). Additionally, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A in lab experiments is its potency and specificity for certain enzymes and signaling pathways, which allows for more precise manipulation of these targets. However, one limitation of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A is its potential toxicity and side effects, which must be carefully monitored and controlled in experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A. One area of interest is the development of more potent and selective analogs of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A for use in biomedical applications. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A and its potential therapeutic applications in a variety of disease states. Finally, clinical trials are needed to determine the safety and efficacy of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A in humans.
Métodos De Síntesis
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A can be synthesized using a variety of methods, including the reaction of 4-((4-fluorophenyl)sulfonyl)butylamine with 3-cyano-4,5-dimethylthiophene-2-carboxylic acid, followed by cyclization and purification. This synthesis method has been optimized to produce high yields of pure N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, inflammation, and pain management. In preclinical studies, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A has been shown to have potent anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S2/c1-11-12(2)24-17(15(11)10-19)20-16(21)4-3-9-25(22,23)14-7-5-13(18)6-8-14/h5-8H,3-4,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIXMKCPIQKMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

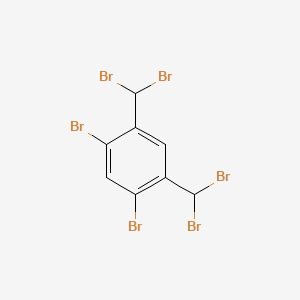

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2973538.png)
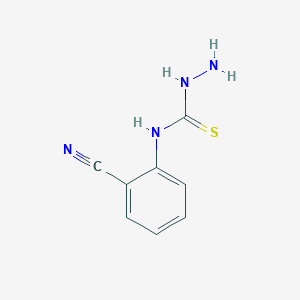
![N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2973541.png)
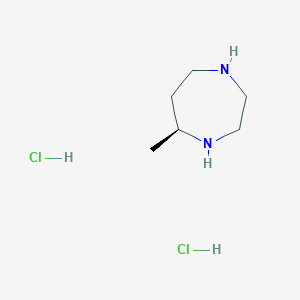

![3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2973545.png)
![1-Butyl-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2973549.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2973550.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2973552.png)
